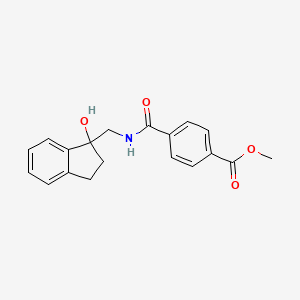![molecular formula C17H17ClN2O2 B2781121 2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide CAS No. 1119254-76-0](/img/structure/B2781121.png)
2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors, which are known for their ability to modulate the activity of the Janus kinase family of enzymes. These enzymes play a crucial role in the signaling pathways that regulate immune responses, making CP-690,550 a promising candidate for the treatment of various autoimmune and inflammatory diseases.
作用機序
2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that regulate immune responses. Specifically, it targets Janus kinase 3, which is involved in the signaling pathways that activate T and B cells. By inhibiting Janus kinase 3, 2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide reduces the activation of these immune cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and autoimmune responses in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to reduce the proliferation of T and B cells, leading to a reduction in autoantibody production.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide for lab experiments is its specificity for Janus kinase 3. This allows researchers to selectively target this enzyme and study its effects on immune responses. However, one limitation of 2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide is its potential for off-target effects, as it may also inhibit other Janus kinases at higher concentrations.
将来の方向性
There are several potential future directions for research on 2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide. One area of interest is its potential for the treatment of other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another area of interest is the development of more selective Janus kinase inhibitors that can target specific isoforms of the enzyme. Finally, there is also interest in studying the long-term effects of 2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide on immune function and the potential for immunosuppression.
合成法
The synthesis of 2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide involves several steps, starting with the reaction of 2-chloro-4-pyridinecarboxylic acid with cyclopentanol to form the corresponding ester. The ester is then reacted with 4-bromoanisole in the presence of a palladium catalyst to yield the intermediate product. Finally, the intermediate is treated with 4-aminophenol and a coupling reagent to produce the desired product.
科学的研究の応用
2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Its ability to modulate the activity of Janus kinases makes it a promising candidate for these indications, as Janus kinases are known to play a key role in the regulation of immune responses.
特性
IUPAC Name |
2-chloro-N-(4-cyclopentyloxyphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-16-11-12(9-10-19-16)17(21)20-13-5-7-15(8-6-13)22-14-3-1-2-4-14/h5-11,14H,1-4H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVCPECVCIGDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-{[(4-chlorophenyl)([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2781038.png)
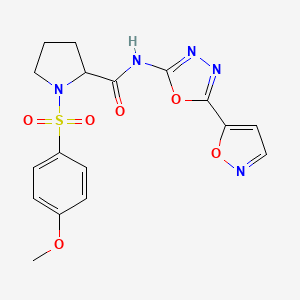
![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B2781043.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2781044.png)
![4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2781045.png)
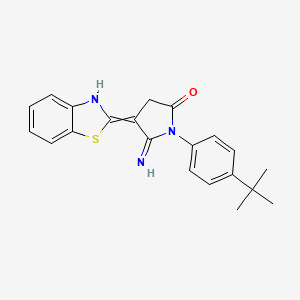
![6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B2781047.png)
![Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2781048.png)
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2781050.png)
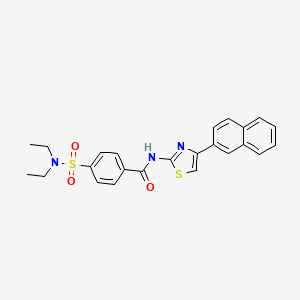
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide](/img/structure/B2781053.png)
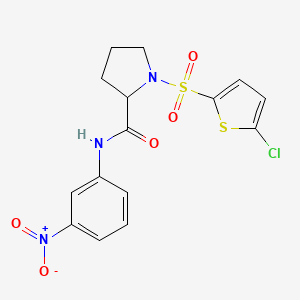
![2-(2,4-Dimethylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2781056.png)
